4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride
Overview
Description
4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride is a chemical compound with a complex molecular structure It is characterized by a cyclohexylamine core substituted with a 3-bromobenzenesulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride typically involves multiple steps. One common approach is the reaction of cyclohexylamine with 3-bromobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine and sulfonyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride is used to study enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited to create products with specific functionalities.
Mechanism of Action
The mechanism by which 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromine and sulfonyl groups play a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride
4-(Bromomethyl)benzenesulfonyl chloride
3-Bromo-4-methylbenzaldehyde
Uniqueness: 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride stands out due to its cyclohexylamine core, which provides a different structural framework compared to other similar compounds. This structural difference can lead to unique chemical and biological properties.
Properties
IUPAC Name |
4-[(3-bromophenyl)sulfonylmethyl]cyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S.ClH/c14-11-2-1-3-13(8-11)18(16,17)9-10-4-6-12(15)7-5-10;/h1-3,8,10,12H,4-7,9,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPQXLDHIDZLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CS(=O)(=O)C2=CC(=CC=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.